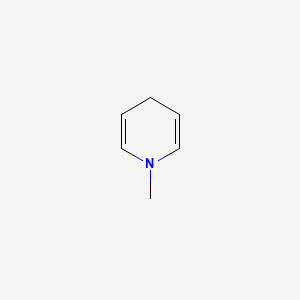
Pyridine, 1,4-dihydro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,4-dihydro-1-methyl- is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 1,4-dihydro-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 1,4-dihydro-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1,4-Dihydropyridines are known for their diverse therapeutic properties. They serve as essential scaffolds in drug discovery due to their ability to modulate biological activities. Key medicinal applications include:
- Calcium Channel Blockers : 1,4-DHP derivatives are widely recognized as L-type calcium channel blockers, commonly used in treating hypertension and angina pectoris. They help relax blood vessels and reduce heart workload .
- Anticancer Agents : Recent studies indicate that certain 1,4-DHP derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds synthesized with triazole conjugates demonstrated IC50 values ranging from 0.63±0.05 to 5.68±0.14μM against colorectal adenocarcinoma .
- Antimicrobial Activity : Various 1,4-DHP derivatives have shown promising antibacterial activity against pathogens such as E. coli and S. aureus. For instance, a study reported effective antimicrobial activity at concentrations as low as 4μg/mL .
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, contributing to the development of treatments for neurodegenerative diseases .
Insecticidal Applications
Beyond medicinal uses, 1,4-DHP compounds have been explored for their insecticidal properties. Research indicates that certain derivatives can effectively control pest populations in agricultural settings:
- Agrochemical Applications : A review highlighted the need for more comprehensive studies on the insecticidal applications of 1,4-DHP derivatives. Initial findings suggest they could serve as effective agrochemicals due to their structural diversity and biological activity .
Synthetic Advances
The synthesis of 1,4-DHPs has evolved significantly over the years, leading to the development of novel compounds with enhanced properties:
- Green Chemistry Approaches : Recent synthetic methodologies emphasize environmentally friendly techniques such as one-pot reactions and multi-component reactions (MCR). These methods not only improve yield but also reduce waste and reaction time .
- Diverse Functionalization : Researchers have developed various functionalized 1,4-DHPs through innovative synthetic routes that allow for the introduction of different substituents at key positions on the scaffold .
Table 1: Key Properties of Selected 1,4-DHP Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| DHP-Triazole Conjugate | Anticancer | 0.63 | |
| DHP-Antibiotic | Antimicrobial | 4 | |
| DHP-Calcium Channel Blocker | Cardiovascular | N/A |
Case Study 1: Anticancer Activity
A study conducted by Malhi et al. (2022) synthesized a series of novel 1,4-DHPs with carboxylic moieties that exhibited significant anticancer activity against colorectal cancer cell lines. The findings indicated that these compounds could be developed into effective therapeutic agents due to their low toxicity and high selectivity .
Case Study 2: Insecticidal Efficacy
Research focusing on the insecticidal properties of specific DHP derivatives revealed promising results in controlling agricultural pests. The study emphasized the potential of these compounds as eco-friendly alternatives to traditional pesticides .
Eigenschaften
CAS-Nummer |
33666-44-3 |
|---|---|
Molekularformel |
C6H9N |
Molekulargewicht |
95.14 g/mol |
IUPAC-Name |
1-methyl-4H-pyridine |
InChI |
InChI=1S/C6H9N/c1-7-5-3-2-4-6-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ZKIJTTNWOULCBY-UHFFFAOYSA-N |
SMILES |
CN1C=CCC=C1 |
Kanonische SMILES |
CN1C=CCC=C1 |
Key on ui other cas no. |
33666-44-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















